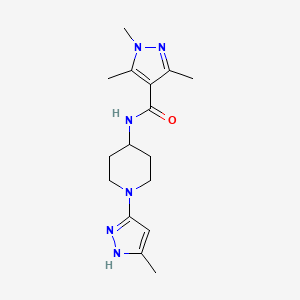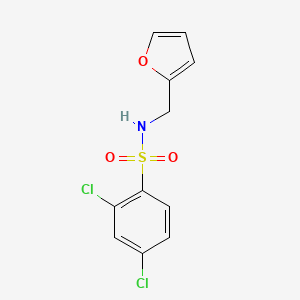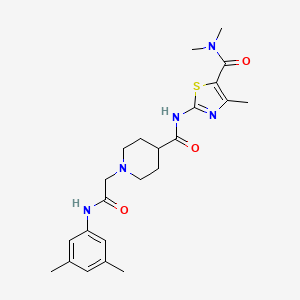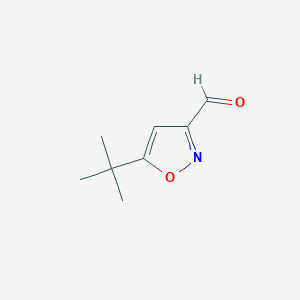![molecular formula C16H23N7 B2775740 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415563-73-2](/img/structure/B2775740.png)
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'GSK-3 Inhibitor IX' and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves the inhibition of GSK-3, an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell differentiation. GSK-3 is also involved in the pathogenesis of various diseases such as Alzheimer's disease, cancer, and diabetes. The inhibition of GSK-3 by 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can lead to the reduction of beta-amyloid production, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine are mainly related to its inhibition of GSK-3. Studies have shown that GSK-3 Inhibitor IX can lead to the reduction of beta-amyloid production, cell proliferation, and inflammation. In addition, this compound has also been shown to have potential applications in the treatment of diabetes, cancer, and other diseases.
実験室実験の利点と制限
One of the significant advantages of using 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine in lab experiments is its specificity towards GSK-3. This compound has been shown to be highly selective towards GSK-3 and does not affect other kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions that can be explored in the field of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine research. One of the significant areas of research is in the development of more potent and selective GSK-3 inhibitors. In addition, this compound can also be explored for its potential applications in the treatment of other diseases such as cancer and diabetes. Further research can also be conducted to explore the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of 6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can be achieved through a multi-step process. The first step involves the reaction of 2,6-dimethylpyrimidin-4-amine with 4-bromomethylpiperazine to form 4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl)methyl bromide. This intermediate is then reacted with 3-amino-N,N-dimethylpyridazine-4-carboxamide to form the final product.
科学的研究の応用
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that GSK-3 Inhibitor IX can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the pathogenesis of Alzheimer's disease. This inhibition can lead to the reduction of beta-amyloid production, a hallmark of Alzheimer's disease, and can potentially slow down the progression of the disease.
特性
IUPAC Name |
6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-11-16(18-13(2)17-12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFJQZXCITVMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)

![1-[6-(4-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2775662.png)



![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)


![N-(4-chlorophenyl)-2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide](/img/structure/B2775678.png)
